1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol
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Overview
Description
1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is of significant interest due to its potential pharmacological activities, including anticancer properties .
Preparation Methods
The synthesis of 1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential anticancer properties make it a candidate for biological studies.
Medicine: Its pharmacological activities are being explored for therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol exerts its effects involves targeting specific molecular pathways. For instance, its anticancer activity is believed to be related to its ability to inhibit hypoxia-inducing factor-1 (HIF-1), which plays a crucial role in tumor cell survival and metastasis . The compound may also interact with other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol can be compared with other oxadiazole derivatives, such as:
Benzo[c][1,2,5]thiadiazoles: These compounds also exhibit potent pharmacological activities, including anticancer potential.
1,2,4-Oxadiazoles: Known for their diverse biological activities, including antiviral and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure and the resulting pharmacological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1-(2,1,3-benzoxadiazol-5-yl)ethanol |
InChI |
InChI=1S/C8H8N2O2/c1-5(11)6-2-3-7-8(4-6)10-12-9-7/h2-5,11H,1H3 |
InChI Key |
NECPYXBURAVBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=NON=C2C=C1)O |
Origin of Product |
United States |
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